molecular formula C10H11ClFN B15092827 2-(2-Chloro-5-fluorophenyl)pyrrolidine

2-(2-Chloro-5-fluorophenyl)pyrrolidine

Cat. No.: B15092827
M. Wt: 199.65 g/mol
InChI Key: CGGMZNBMOLQQOL-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2-chloro-5-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluorophenyl)pyrrolidine typically involves the reaction of 2-chloro-5-fluoroaniline with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the pyrrolidine ring .

Scientific Research Applications

2-(2-Chloro-5-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)pyrrolidine
  • 2-(2-Fluorophenyl)pyrrolidine
  • 2-(2-Bromophenyl)pyrrolidine

Uniqueness

2-(2-Chloro-5-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2-chloro-5-fluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGMZNBMOLQQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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